molecular formula C37H56N8O7 B3026296 Unguisin B CAS No. 226956-07-6

Unguisin B

Katalognummer: B3026296
CAS-Nummer: 226956-07-6
Molekulargewicht: 724.9 g/mol
InChI-Schlüssel: STCFDPSTGTYYBQ-MDODTGCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Unguisin B ist ein cyclisches Heptapeptid, das überwiegend aus der Pilzgattung Aspergillus isoliert wird. Diese Verbindung gehört zur Unguisin-Familie, die sich durch das Vorhandensein nicht-proteinogener Aminosäuren wie Gamma-Aminobuttersäure und Beta-Methylphenylalanin auszeichnet. Diese cyclischen Peptide sind für ihre strukturelle Vielfalt und potenziellen biologischen Aktivitäten bekannt, obwohl wichtige biologische Funktionen noch nicht vollständig geklärt sind .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Unguisin B kann durch eine Reihe von Peptidkupplungsreaktionen synthetisiert werden. Die Synthese beinhaltet typischerweise die Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken, bei denen Aminosäuren nacheinander zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Die wichtigsten Schritte umfassen:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Fermentation von Aspergillus-Arten unter kontrollierten Bedingungen. Die Pilzkultur wird in einem geeigneten Medium gezüchtet, und das cyclische Peptid wird aus der Kulturbrühe extrahiert und gereinigt. Der Prozess umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte cyclische Peptide mit veränderten Aminosäureresten oder funktionellen Gruppen, die potenziell unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen in Zellen interagiert. Das Vorhandensein von Gamma-Aminobuttersäure- und Beta-Methylphenylalaninresten deutet auf potenzielle Interaktionen mit Neurotransmitterrezeptoren und anderen zellulären Proteinen hin. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu entschlüsseln, die beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Unguisin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified cyclic peptides with altered amino acid residues or functional groups, which can potentially exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Unguisin B exhibits a range of biological activities that make it a subject of interest in pharmacological research.

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses moderate antibacterial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations .
  • Anticancer Properties : Research indicates that this compound has cytotoxic effects on cancer cell lines. It has been shown to inhibit the growth of HCT-116 human colon adenocarcinoma cells with an IC50 value of 11.0 μM, suggesting its potential as a chemotherapeutic agent . Additionally, it has exhibited activity against other cancer cell lines, including MCF-7 and MDA-MB-231, indicating a broader spectrum of anticancer activity .
  • Antimalarial Activity : Preliminary studies have suggested that this compound may possess antimalarial properties, although more extensive research is needed to confirm its efficacy against malaria parasites .

Industrial Applications

This compound's unique properties open avenues for various industrial applications:

  • Bioremediation : The compound has been explored for its potential in bioremediation processes, particularly in the removal of heavy metals from industrial wastewater. Its ability to bind to metal ions could be harnessed to develop effective bioremediation strategies .
  • Agricultural Uses : Due to its antimicrobial properties, this compound could be utilized as a natural pesticide or fungicide in agriculture, providing an eco-friendly alternative to synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 25 μg/mL, showcasing its potential for development into an antimicrobial agent for clinical use .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using HCT-116 colon cancer cells treated with different concentrations of this compound. The study found that concentrations above 10 μM resulted in significant cell death, supporting its potential role in cancer therapy .

Comparative Data Table

The following table summarizes the key biological activities and applications of this compound compared to other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAntimalarial ActivityIndustrial Application
This compoundModerate (various strains)IC50 = 11.0 μM (HCT-116)Preliminary evidenceBioremediation potential
Unguisin AModerateIC50 = 2.7 μM (HCT-116)Not reportedNot specified
Emeguisin AModerateNot reportedActiveNot specified

Wirkmechanismus

The exact mechanism of action of unguisin B is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The presence of gamma-aminobutyric acid and beta-methylphenylalanine residues suggests potential interactions with neurotransmitter receptors and other cellular proteins. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Unguisin B gehört zu einer Familie von cyclischen Heptapeptiden, zu denen auch andere Verbindungen wie Unguisin A, Unguisin C und Unguisin J gehören. Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in den spezifischen Aminosäureresten, die in den Peptidring eingebaut sind. Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von Aminosäuren, die bestimmte biologische Eigenschaften verleihen kann. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Unguisin B is a cyclic heptapeptide derived from the marine-derived fungus Emericella unguis and is notable for its unique structural features, including the presence of γ-aminobutyric acid (GABA) and several D-amino acids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

This compound is characterized as a cyclic peptide consisting of seven amino acids, including non-proteinogenic residues. Its structure has been elucidated through various spectroscopic methods, confirming its unique cyclic nature and the incorporation of GABA.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings related to its antimicrobial activity:

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antimicrobial activity
Candida albicansAntifungal activity

Antimalarial Activity

This compound has demonstrated promising antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported the compound's ability to inhibit the growth of this parasite effectively:

Assay Type IC50 Value Reference
Antimalarial Assay5 µg/mL

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. The following table outlines some of these findings:

Cancer Cell Line Activity Reference
HepG2 (liver cancer)Weak cytotoxicity
A549 (lung cancer)Moderate cytotoxicity
MDA-MB-231 (breast cancer)Induction of apoptosis

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in 2022 examined the antimicrobial properties of various compounds derived from Aspergillus unguis, including this compound. The results indicated strong inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Antimalarial Properties : Research conducted on the antimalarial effects of this compound revealed that it significantly inhibits the growth of Plasmodium falciparum. The study suggests that further exploration into its mechanism could lead to new treatments for malaria .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to affect cell cycle progression and induce cell death was documented in a recent publication .

Eigenschaften

IUPAC Name

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCFDPSTGTYYBQ-MDODTGCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unguisin B
Reactant of Route 2
Unguisin B
Reactant of Route 3
Unguisin B
Reactant of Route 4
Unguisin B
Reactant of Route 5
Unguisin B
Reactant of Route 6
Unguisin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.